molecular formula C16H15BrN2O2 B1228930 5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide

5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide

Cat. No. B1228930
M. Wt: 347.21 g/mol
InChI Key: WEKYVNZJKJRZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide is a member of indoles.

Scientific Research Applications

Synthesis and Chemical Transformations

  • 5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide is used in the synthesis of biheteroaryls, which are important in organic chemistry and pharmaceutical research. Methyl 5-bromo-2-furoate, a related compound, is used in palladium-catalysed direct arylation of heteroaromatics. This process is valuable for creating various heteroaromatic compounds without forming dimers or oligomers, thus yielding high-purity products (Fu et al., 2012).

Applications in Medicinal Chemistry

  • The compound is relevant in the development of new medicinal compounds. For example, similar brominated furan derivatives are used in the synthesis of compounds with potential anti-diabetic properties. The structural confirmation of such compounds is crucial for exploring their medicinal applications (Nazir et al., 2018).

properties

Product Name

5-bromo-N-[2-(2-methyl-1-indolyl)ethyl]-2-furancarboxamide

Molecular Formula

C16H15BrN2O2

Molecular Weight

347.21 g/mol

IUPAC Name

5-bromo-N-[2-(2-methylindol-1-yl)ethyl]furan-2-carboxamide

InChI

InChI=1S/C16H15BrN2O2/c1-11-10-12-4-2-3-5-13(12)19(11)9-8-18-16(20)14-6-7-15(17)21-14/h2-7,10H,8-9H2,1H3,(H,18,20)

InChI Key

WEKYVNZJKJRZGI-UHFFFAOYSA-N

SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=C(O3)Br

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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